molecular formula C22H25N3O B12751440 Urea, N-((1-(1-methyl-1H-indol-3-yl)cyclopentyl)methyl)-N'-phenyl- CAS No. 145131-15-3

Urea, N-((1-(1-methyl-1H-indol-3-yl)cyclopentyl)methyl)-N'-phenyl-

Cat. No.: B12751440
CAS No.: 145131-15-3
M. Wt: 347.5 g/mol
InChI Key: BWAXSUZJGFYIFP-UHFFFAOYSA-N
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Description

Urea, N-((1-(1-methyl-1H-indol-3-yl)cyclopentyl)methyl)-N’-phenyl- is a synthetic organic compound that belongs to the class of urea derivatives. This compound is characterized by the presence of an indole ring, a cyclopentyl group, and a phenyl group, making it a complex and unique molecule. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Urea, N-((1-(1-methyl-1H-indol-3-yl)cyclopentyl)methyl)-N’-phenyl- typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Indole Derivative: The indole ring is synthesized through Fischer indole synthesis, where phenylhydrazine reacts with cyclopentanone in the presence of an acid catalyst.

    Alkylation: The indole derivative is then alkylated using a suitable alkylating agent to introduce the cyclopentyl group.

    Urea Formation: The final step involves the reaction of the alkylated indole derivative with phenyl isocyanate to form the urea derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common solvents used in these reactions include dichloromethane and ethanol, and catalysts such as lutidine may be employed to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole ring, leading to the formation of various oxidized products.

    Reduction: Reduction reactions can occur at the urea moiety, potentially leading to the formation of amine derivatives.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, introducing various substituents onto the phenyl ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Electrophilic aromatic substitution reactions typically use reagents like bromine or nitric acid under acidic conditions.

Major Products Formed

    Oxidation: Oxidized indole derivatives.

    Reduction: Amine derivatives.

    Substitution: Substituted phenyl derivatives.

Scientific Research Applications

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound has shown potential as an inhibitor of tubulin polymerization, making it a candidate for anticancer research.

    Medicine: Its antiproliferative activities against cancer cell lines such as HeLa, MCF-7, and HT-29 have been evaluated, showing promising results.

    Industry: The compound’s unique structure makes it useful in the development of new materials and pharmaceuticals.

Mechanism of Action

The mechanism of action of Urea, N-((1-(1-methyl-1H-indol-3-yl)cyclopentyl)methyl)-N’-phenyl- involves its interaction with molecular targets such as tubulin. By binding to tubulin, the compound inhibits its polymerization, leading to cell cycle arrest in the G2/M phase and inducing apoptosis in cancer cells. This mechanism is similar to that of colchicine, a well-known tubulin inhibitor.

Comparison with Similar Compounds

Similar Compounds

  • N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide
  • N-(2-aminophenyl)-2-(1-methyl-1H-indol-3-yl)acetamide
  • N-[2-(1H-indol-3-yl)acetyl]arylsulfonohydrazides

Uniqueness

Compared to similar compounds, Urea, N-((1-(1-methyl-1H-indol-3-yl)cyclopentyl)methyl)-N’-phenyl- stands out due to its unique combination of an indole ring, a cyclopentyl group, and a phenyl group

Properties

CAS No.

145131-15-3

Molecular Formula

C22H25N3O

Molecular Weight

347.5 g/mol

IUPAC Name

1-[[1-(1-methylindol-3-yl)cyclopentyl]methyl]-3-phenylurea

InChI

InChI=1S/C22H25N3O/c1-25-15-19(18-11-5-6-12-20(18)25)22(13-7-8-14-22)16-23-21(26)24-17-9-3-2-4-10-17/h2-6,9-12,15H,7-8,13-14,16H2,1H3,(H2,23,24,26)

InChI Key

BWAXSUZJGFYIFP-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C2=CC=CC=C21)C3(CCCC3)CNC(=O)NC4=CC=CC=C4

Origin of Product

United States

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